(E)-but-2-enedioic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol
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Overview
Description
The compound “(E)-but-2-enedioic acid; hexanedioic acid; 2-(2-hydroxyethoxy)ethanol; propane-1,2-diol” is a mixture of four distinct chemicals, each with unique properties and applications. These compounds are:
(E)-but-2-enedioic acid:
Hexanedioic acid:
2-(2-hydroxyethoxy)ethanol:
Propane-1,2-diol:
Preparation Methods
Synthetic Routes and Reaction Conditions
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(E)-but-2-enedioic acid
Synthesis: It can be synthesized by the isomerization of maleic acid or by the oxidation of furfural.
Reaction Conditions: Typically involves heating maleic acid in the presence of a catalyst.
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Hexanedioic acid
Reaction Conditions: The reaction is carried out at elevated temperatures with nitric acid as the oxidant.
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2-(2-hydroxyethoxy)ethanol
Synthesis: Produced by the ethoxylation of ethanol.
Reaction Conditions: Involves the reaction of ethanol with ethylene oxide in the presence of a catalyst.
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Propane-1,2-diol
Synthesis: Industrially produced from propylene oxide.
Reaction Conditions: The reaction is typically carried out in the presence of water or methanol.
Chemical Reactions Analysis
Types of Reactions
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(E)-but-2-enedioic acid
Reactions: Undergoes acid-base reactions, esterification, and hydration.
Reagents and Conditions: Common reagents include bases like sodium hydroxide and acids like sulfuric acid.
Products: Forms esters, salts, and hydrated products.
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Hexanedioic acid
Reactions: Undergoes condensation reactions to form polyamides and polyesters.
Reagents and Conditions: Reacts with diamines or diols under heat.
Products: Forms nylon and other polymers.
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2-(2-hydroxyethoxy)ethanol
Reactions: Can undergo etherification and esterification.
Reagents and Conditions: Reacts with acids or alcohols in the presence of catalysts.
Products: Forms ethers and esters.
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Propane-1,2-diol
Reactions: Undergoes oxidation, reduction, and esterification.
Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Products: Forms propylene oxide, propionaldehyde, and various esters.
Scientific Research Applications
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(E)-but-2-enedioic acid
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Hexanedioic acid
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2-(2-hydroxyethoxy)ethanol
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Propane-1,2-diol
Mechanism of Action
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(E)-but-2-enedioic acid
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Hexanedioic acid
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2-(2-hydroxyethoxy)ethanol
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Propane-1,2-diol
Comparison with Similar Compounds
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(E)-but-2-enedioic acid
Similar Compounds: Maleic acid, succinic acid.
Uniqueness: Unlike maleic acid, (E)-but-2-enedioic acid is more stable and less reactive.
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Hexanedioic acid
Similar Compounds: Glutaric acid, pimelic acid.
Uniqueness: Hexanedioic acid is the most important dicarboxylic acid for industrial applications.
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2-(2-hydroxyethoxy)ethanol
Similar Compounds: Ethylene glycol, diethylene glycol.
Uniqueness: Has a higher boiling point and is less toxic compared to ethylene glycol.
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Propane-1,2-diol
Similar Compounds: Ethylene glycol, glycerol.
Uniqueness: Propane-1,2-diol is less toxic and has a wider range of applications compared to ethylene glycol.
Properties
Molecular Formula |
C17H32O13 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol |
InChI |
InChI=1S/C6H10O4.C4H4O4.C4H10O3.C3H8O2/c7-5(8)3-1-2-4-6(9)10;5-3(6)1-2-4(7)8;5-1-3-7-4-2-6;1-3(5)2-4/h1-4H2,(H,7,8)(H,9,10);1-2H,(H,5,6)(H,7,8);5-6H,1-4H2;3-5H,2H2,1H3/b;2-1+;; |
InChI Key |
GELJWTDLRUUGQP-WFNHHOHWSA-N |
Isomeric SMILES |
CC(CO)O.C(CCC(=O)O)CC(=O)O.C(COCCO)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CO)O.C(CCC(=O)O)CC(=O)O.C(COCCO)O.C(=CC(=O)O)C(=O)O |
Related CAS |
40798-45-6 |
Origin of Product |
United States |
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